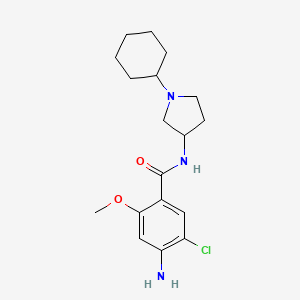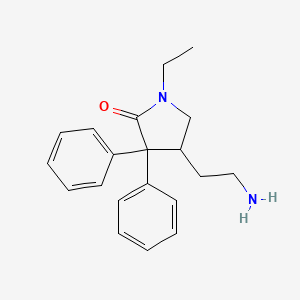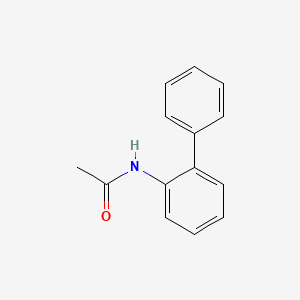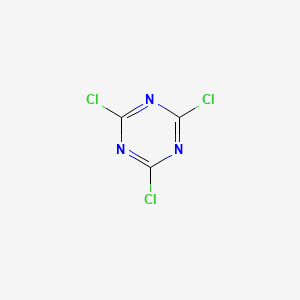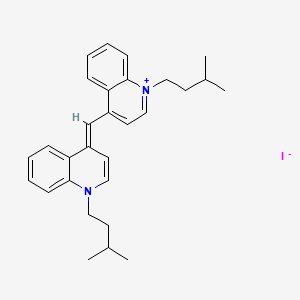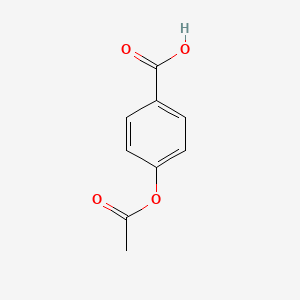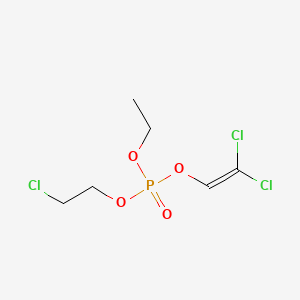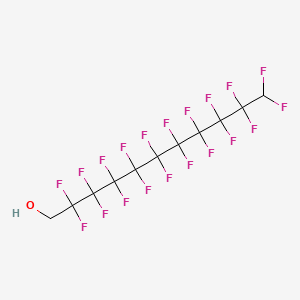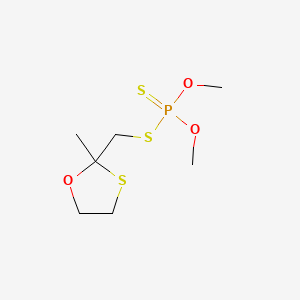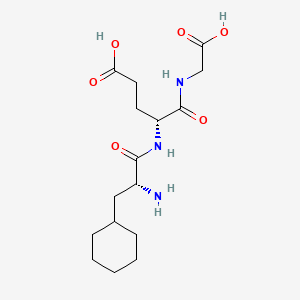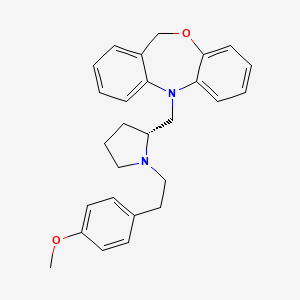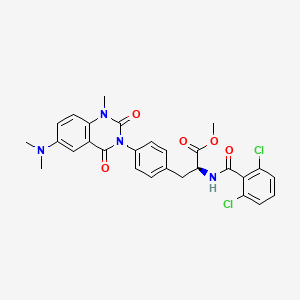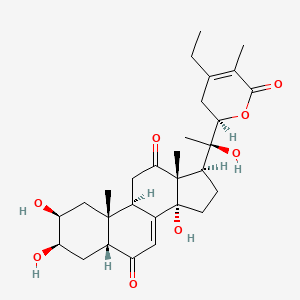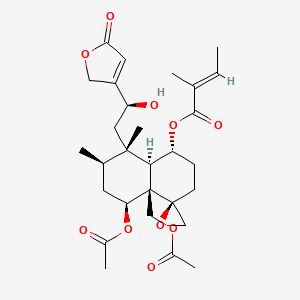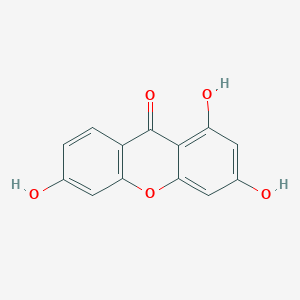
1,3,6-Trihydroxyxanthone
Vue d'ensemble
Description
1,3,6-Trihydroxyxanthone is an aromatic oxygenated heterocyclic molecule, with a dibenzo-γ-pirone scaffold . It is a class of secondary metabolites produced by plant organisms and is characterized by a wide structural variety and numerous biological activities . It is known to be an anti-androgenic, antimicrobial, and anticancer agent .
Synthesis Analysis
The synthesis of 1,3,6-Trihydroxyxanthone involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The molecular formula of 1,3,6-Trihydroxyxanthone is C13H8O5 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .
Chemical Reactions Analysis
The two main precursors of xanthones are formed from 2,3′,4,6-THB ring closure. 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) originate from oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .
Applications De Recherche Scientifique
Xanthone Biosynthesis and Pharmacological Potential
1,3,6-Trihydroxyxanthone belongs to a class of compounds known as xanthones, which are celebrated for their structural diversity and broad pharmacological properties. Xanthones are aromatic compounds predominantly found in higher plants such as the Clusiaceae, Hypericaceae, and Gentianaceae families. The biosynthetic pathway of plant xanthones has been a topic of interest due to their promising pharmacological properties, including antitumor, antidiabetic, and antimicrobial activities. The pathway involves the shikimate pathway and results in the formation of core precursors like 1,3,5-trihydroxyxanthone or 1,3,7-THX. These core precursors further diversify into a plethora of xanthone derivatives, underlining the chemical richness and potential therapeutic applications of xanthones (Remali, Sahidin, & Aizat, 2022).
Mangiferin: A Xanthone with Multifaceted Pharmacological Effects
Mangiferin, closely related to 1,3,6-Trihydroxyxanthone, is a naturally occurring xanthone with a myriad of pharmacological effects. It demonstrates potent antioxidant activity alongside a wide spectrum of other pharmacological effects, including antidiabetic, antitumor, cardioprotective, neuroprotective, and immunomodulatory effects. Despite these promising traits, the development of mangiferin as a clinical therapeutic faces challenges due to its low solubility, mucosal permeability, and bioavailability. Addressing these limitations could potentially unlock the full therapeutic potential of mangiferin and related xanthones (Du et al., 2018).
Commercial and Therapeutic Applications of Mangiferin
Mangiferin, a C-glucoside xanthone, is known for its potent antioxidant effect and multiple biological activities. The compound's structure, with its C-glycosyl linkage and polyhydroxy components, contributes significantly to its free radical-scavenging ability. These properties have led to its use in various therapeutic and cosmetic applications, as outlined in numerous patent applications. Mangiferin exhibits a range of activities, including antioxidant, antidiabetic, antihyperuricemic, antiviral, anticancer, and anti-inflammatory properties. Its molecular structure meets Lipinski's criteria for high bioavailability, indicating its potential as an orally administered drug. However, further research and development are essential to fully harness the therapeutic benefits of mangiferin and related xanthone compounds (Telang, Dhulap, Mandhare, & Hirwani, 2013).
Propriétés
IUPAC Name |
1,3,6-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-8-10(4-6)18-11-5-7(15)3-9(16)12(11)13(8)17/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILVBYWBDSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxyxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



